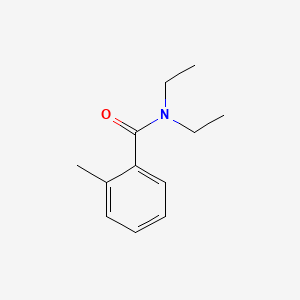

N,N-Diethyl-2-methylbenzamide

Übersicht

Beschreibung

N,N-Diethyl-2-methylbenzamide is an organic compound commonly known for its use as an insect repellent. It is a colorless to pale yellow liquid with a faint odor. The compound is widely recognized for its effectiveness in repelling a variety of insects, including mosquitoes and ticks .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N-Diethyl-2-methylbenzamide can be synthesized through the reaction of 2-methylbenzoic acid with diethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with diethylamine to yield the desired amide .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Diethyl-2-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products:

Oxidation: Formation of 2-methylbenzoic acid.

Reduction: Formation of N,N-diethyl-2-methylbenzylamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Insect Repellent Activity

Efficacy Against Mosquitoes

N,N-Diethyl-2-methylbenzamide has been shown to be an effective repellent against various mosquito species, including Anopheles gambiae and Aedes aegypti. A study comparing the new repellent brand TRIG (containing 15% this compound) with DEET indicated that TRIG provided complete protection against Anopheles gambiae at a dosage of 1.25 g, compared to 0.75 g for DEET . In field tests, both repellents achieved over 90% protection against An. arabiensis and Culex quinquefasciatus, demonstrating comparable efficacy .

Comparison with Other Repellents

Research has highlighted that formulations containing this compound can offer similar or superior protection compared to traditional repellents like DEET. For instance, Advanced Odomos cream (12% N,N-Diethyl-benzamide) was tested against mosquitoes and found to provide 100% protection for up to 11 hours against Anopheles stephensi and about 6 hours against Aedes aegypti . This suggests that this compound is not only effective but also potentially safer due to lower reported adverse reactions.

Drug Delivery Systems

Enhancing Dermal and Transdermal Delivery

This compound has been explored for its ability to enhance the dermal and transdermal delivery of various drugs. Its chemical properties allow it to act as a penetration enhancer, facilitating the absorption of therapeutic agents through the skin . This application is particularly relevant in developing formulations for vaccines and other medications that require efficient skin absorption.

Synthesis and Production

Methods of Synthesis

The synthesis of this compound can be achieved through various methods, including one-step processes involving m-methyl benzoic acid and diethylamine under controlled conditions . These methods aim to improve yield and reduce waste by optimizing reaction parameters such as temperature and pressure.

| Synthesis Method | Key Features |

|---|---|

| One-step synthesis | High conversion ratio, good selectivity |

| Fixed bed catalytic reaction | Continuous production with reduced environmental impact |

Wirkmechanismus

The primary mechanism by which N,N-Diethyl-2-methylbenzamide exerts its insect-repellent effects is through interference with the olfactory receptors of insects. The compound disrupts the normal functioning of these receptors, making it difficult for insects to locate their hosts. Additionally, it may inhibit cholinesterase enzymes, further contributing to its repellent properties .

Vergleich Mit ähnlichen Verbindungen

N,N-Diethyl-3-methylbenzamide (DEET): The most widely used insect repellent, similar in structure but with a methyl group at the 3-position instead of the 2-position.

N,N-Dimethyl-3-methylbenzamide: Another insect repellent with similar properties but different alkyl groups on the amide nitrogen.

Uniqueness: N,N-Diethyl-2-methylbenzamide is unique due to its specific substitution pattern, which may influence its volatility, efficacy, and safety profile compared to other similar compounds .

Biologische Aktivität

N,N-Diethyl-2-methylbenzamide, commonly known as DEET, is a widely used insect repellent with significant biological activity. This article explores its mechanisms of action, efficacy against various insect species, pharmacokinetics, and potential health effects based on diverse research findings.

Target of Action:

DEET primarily targets the nervous system of insects. It functions as an insect repellent by inhibiting the enzyme acetylcholinesterase (AChE) , which is crucial for neurotransmission in both insects and mammals. By blocking AChE activity, DEET disrupts normal neuronal function, leading to a repellent effect against biting insects such as mosquitoes and ticks.

Mode of Action:

DEET acts as a competitive inhibitor for cholinesterase enzymes. This inhibition reduces the breakdown of acetylcholine, resulting in increased levels of this neurotransmitter, which disrupts normal signaling pathways in insects.

Efficacy Against Insect Species

Research has demonstrated varying effectiveness of DEET against different mosquito species. A comparative study indicated that the estimated skin dose required for a 95% reduction in biting by Aedes aegypti was approximately 2.3 × 10⁻² μmol/cm² , while for Anopheles albimanus, it was significantly higher at 12 × 10⁻² μmol/cm² . This suggests that while DEET is effective against many mosquito species, its efficacy can vary considerably.

Table 1: Efficacy of DEET Against Different Mosquito Species

| Mosquito Species | Estimated Dose for 95% Bite Reduction (μmol/cm²) |

|---|---|

| Aedes aegypti | 2.3 × 10⁻² |

| Anopheles albimanus | 12 × 10⁻² |

Pharmacokinetics

DEET exhibits rapid skin penetration and extensive biodistribution in both humans and animals. Studies indicate that after application, DEET is quickly absorbed and metabolized, with elimination appearing to be complete within a short period. The compound is not naturally occurring in humans and is primarily found in individuals exposed to it through environmental or occupational means .

Case Studies and Research Findings

-

Field Studies on Repellency:

A study evaluated the effectiveness of a new formulation containing DEET against Anopheles gambiae and Aedes aegypti. Results showed that TRIG (15% N,N-Diethyl Benzamide) provided complete protection against Anopheles gambiae when applied at 1.25 g , compared to DEET's requirement of 0.75 g for similar efficacy . -

In Vitro Studies:

In vitro tests have shown that various analogs of DEET exhibit differing levels of repellency against mosquito species. Some compounds were found to be more effective than DEET itself, indicating potential for developing new repellents with enhanced efficacy . -

Developmental Toxicity Studies:

Toxicological assessments have indicated that while DEET does not exhibit significant developmental effects at lower doses, higher doses can lead to increased mortality in animal models . These findings highlight the importance of dosage in evaluating safety profiles.

Eigenschaften

IUPAC Name |

N,N-diethyl-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYQDJOFVBGZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865298 | |

| Record name | N,N-Diethyl-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2728-04-3, 26545-51-7 | |

| Record name | N,N-Diethyl-2-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2728-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-N,N-diethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002728043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N,N-diethylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-DETA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-N,N-DIETHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9J26R98VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Axially chiral compounds, specifically benzamides, are important in various fields such as pharmaceuticals and material science. The presence of chirality can significantly influence a molecule's biological activity and physical properties. The research by [] focuses on a novel method to synthesize these compounds enantioselectively, meaning it can produce a desired enantiomer (mirror image) with high purity. This is crucial because different enantiomers of a chiral molecule can have drastically different effects.

A: The research highlights the use of tricarbonyl(arene)chromium complexes as a key enabling tool for the stereoselective synthesis of the desired axially chiral benzamides []. These complexes possess planar chirality, which can be transferred to the target molecule during the synthesis. This method allows for the efficient preparation of enantiomerically pure axially chiral N,N-diethyl 2,6-disubstituted benzamides, expanding the toolbox for chemists working in this area.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.